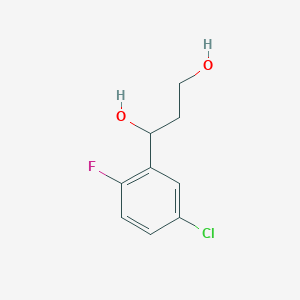
(S)-1-(5-Chloro-2-fluorophenyl)-1,3-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(5-Chloro-2-fluorophenyl)-1,3-propanediol is a chiral compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of a chiral center, a chlorine atom, and a fluorine atom on the phenyl ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Chloro-2-fluorophenyl)-1,3-propanediol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chloro-2-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(5-Chloro-2-fluorophenyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using hydrogen gas and a metal catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: 5-Chloro-2-fluorobenzoic acid.
Reduction: 1-(5-Chloro-2-fluorophenyl)propane.
Substitution: 5-Amino-2-fluorophenyl derivatives.
Applications De Recherche Scientifique
(S)-1-(5-Chloro-2-fluorophenyl)-1,3-propanediol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(5-Chloro-2-fluorophenyl)-1,3-propanediol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, or neurotransmission, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-fluorophenylboronic acid: Shares the same phenyl ring substitution pattern but differs in functional groups.
5-Chloro-2-fluorophenylmethanol: Similar structure but lacks the chiral center and additional hydroxyl group.
Uniqueness
(S)-1-(5-Chloro-2-fluorophenyl)-1,3-propanediol is unique due to its chiral center, which imparts specific stereochemical properties that are crucial for its biological activity and synthetic utility.
Propriétés
Formule moléculaire |
C9H10ClFO2 |
|---|---|
Poids moléculaire |
204.62 g/mol |
Nom IUPAC |
1-(5-chloro-2-fluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H10ClFO2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9,12-13H,3-4H2 |
Clé InChI |
DSAZPXSTPKTBGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(CCO)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13685133.png)
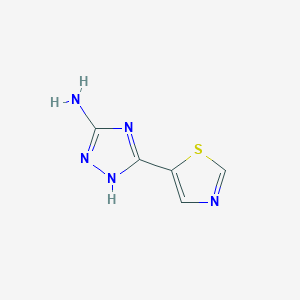
![2,3,6-Trichloropyrido[2,3-b]pyrazine](/img/structure/B13685139.png)
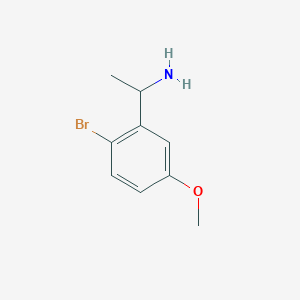
![8-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13685144.png)
![5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13685145.png)
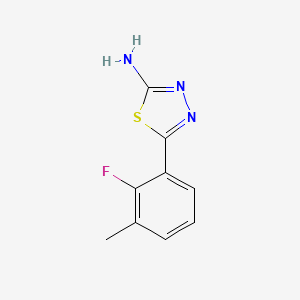
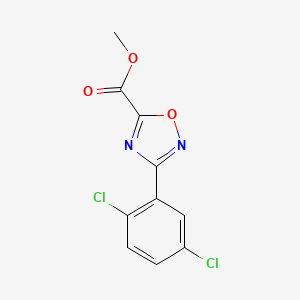


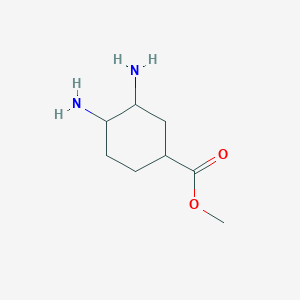

![Methyl 4-[2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamido]benzoate](/img/structure/B13685197.png)
